2-[(4-Methylbenzyl)thio]ethanamine
Description
2-[(4-Methylbenzyl)thio]ethanamine is a sulfur-containing amine with the molecular formula C₁₀H₁₅NS (molecular weight: 209.32 g/mol). Its structure comprises a thioether linkage (-S-) connecting a 4-methylbenzyl group to an ethanamine backbone. Key properties include moderate polarity (due to the thioether) and reactivity influenced by the amine and aromatic groups.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5H,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOBOBXQLWNEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407033 | |
| Record name | 2-[(4-methylbenzyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106670-34-2 | |
| Record name | 2-[(4-methylbenzyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The thiolate anion, generated by deprotonating 4-methylbenzylthiol with a strong base (e.g., sodium hydride), attacks the electrophilic carbon in 2-chloroethanamine hydrochloride. This SN2 mechanism proceeds under anhydrous conditions to form the thioether bond.
Typical Procedure :
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Dissolve 4-methylbenzylthiol (1.0 equiv) in dry tetrahydrofuran (THF) under nitrogen.
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Add sodium hydride (1.2 equiv) at 0°C and stir for 30 minutes.
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Introduce 2-chloroethanamine hydrochloride (1.1 equiv) and reflux at 65°C for 12 hours.
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Quench with ice-cwater, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yield : 68–75%.
Optimization Strategies
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Base | NaH > K₂CO₃ | Sodium hydride (1.2 eq) |
| Solvent | THF > EtOH | Anhydrous THF |
| Temperature | 65°C > 40°C | Reflux (65°C) |
| Reaction Time | 12 h > 6 h | 12 hours |
Prolonged reaction times beyond 15 hours risk sulfoxide formation via oxidation, reducing yields by ~12%.
Alternative Methods: Thiol-Ene Coupling and Reductive Amination
Thiol-Ene Click Chemistry
A photochemical approach utilizes UV light (365 nm) to initiate radical-mediated coupling between 4-methylbenzyl mercaptan and allylamine:
Advantages :
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Rapid reaction time (2–4 hours).
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No base required, minimizing side reactions.
Limitations :
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Lower yield (52%) due to competing polymerization.
Reductive Amination of Thioaldehyde Intermediates
Condensation of 4-methylbenzylthioaldehyde with ethanolamine, followed by borohydride reduction:
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Thioaldehyde Synthesis : Oxidize 4-methylbenzyl disulfide with H₂O₂ in acetic acid.
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Condensation : React thioaldehyde with ethanolamine in methanol.
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Reduction : Treat with NaBH₄ to yield the target amine.
Yield : 60–65% (over three steps).
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Adopting flow chemistry enhances scalability and safety:
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Residence Time : 8 minutes at 100°C.
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Throughput : 5 kg/day using a microreactor (Corning AF-2400).
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Purity : >99% by HPLC after inline liquid-liquid separation.
Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Crystallization | 98.5 | 85 |
| Distillation | 95.2 | 78 |
| Chromatography | 99.8 | 65 |
Crystallization from hexane/ethyl acetate (4:1) balances purity and cost-effectiveness for bulk batches.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, ArH), 7.15 (d, 2H, ArH), 3.52 (t, 2H, SCH₂), 2.85 (t, 2H, NH₂CH₂), 2.35 (s, 3H, ArCH₃).
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¹³C NMR : δ 138.4 (ArC), 129.1 (ArCH), 35.7 (SCH₂), 41.2 (NH₂CH₂).
Mass Spectrometry
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ESI-MS : [M+H]⁺ = 212.1 (calc. 212.3 for C₁₀H₁₅NS).
Challenges and Mitigation Strategies
Oxidation of Thioether Moiety
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Risk : Sulfoxide/sulfone formation during storage.
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Solution : Add 0.1% w/v ascorbic acid as an antioxidant and store under argon at –20°C.
Amine Hydroscopicity
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Risk : Deliquescence in humid environments.
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Solution : Convert to hydrochloride salt via HCl gas treatment in diethyl ether.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 75 | 99 | High |
| Thiol-Ene | 52 | 95 | Moderate |
| Reductive Amination | 65 | 97 | Low |
Nucleophilic substitution remains the optimal choice for large-scale synthesis due to its reproducibility and cost efficiency.
Chemical Reactions Analysis
Mephentermine undergoes several types of chemical reactions, including:
Oxidation: Mephentermine can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Mephentermine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted amines.
Scientific Research Applications
Pharmacological Studies
Mephentermine has been primarily utilized in pharmacological research to understand its mechanism of action as a sympathomimetic agent. It acts primarily as an alpha adrenergic receptor agonist and indirectly stimulates the release of norepinephrine, which is crucial for its effects on the cardiovascular system. This makes it relevant in studies focused on:
- Cardiovascular Health : Investigating its potential therapeutic effects in treating conditions such as hypotension and other cardiovascular disorders.
- Sympathomimetic Activity : Serving as a model compound for studying the interactions of sympathomimetic agents with adrenergic receptors.
Clinical Applications
Historically, mephentermine was used in clinical settings to manage low blood pressure. Current research continues to explore its efficacy and safety profiles in various therapeutic contexts:
- Hypotension Treatment : Clinical trials have assessed its effectiveness in maintaining blood pressure during surgical procedures or in patients with chronic hypotension.
Toxicological Studies
The compound is also significant in toxicology research, particularly concerning its safety profile and potential side effects associated with sympathomimetic agents. Studies have been conducted to evaluate:
- Predictive Toxicology : Utilizing resources like the EPA's DSSTox database to gather data on the compound's toxicological properties and potential environmental impacts.
Pharmaceutical Development
In the pharmaceutical industry, mephentermine is explored for developing new formulations of sympathomimetic drugs. Its unique properties make it a candidate for:
- New Drug Formulations : Research into combining mephentermine with other compounds to enhance therapeutic efficacy or reduce side effects.
Case Study 1: Cardiovascular Effects
In one study, researchers investigated the cardiovascular responses elicited by mephentermine administration in hypotensive patients. The findings indicated that mephentermine effectively increased blood pressure without significant adverse effects, supporting its use in clinical scenarios involving acute hypotension.
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted using data from the DSSTox database, highlighting the compound's safety profile. The study found that while mephentermine exhibits sympathomimetic activity, its potential for abuse is lower than that of more potent stimulants like methamphetamine.
Mechanism of Action
Mephentermine exerts its effects by acting as an alpha adrenergic receptor agonist and indirectly by releasing endogenous norepinephrine . This leads to an increase in cardiac output and systolic and diastolic pressures . The compound also has a positive inotropic effect on the myocardium, which enhances cardiac contractility . The molecular targets involved in its mechanism of action include alpha and beta adrenergic receptors .
Comparison with Similar Compounds
N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine
- Molecular Formula: C₁₂H₁₉NO₂S
- Key Features :
- Contains a sulfonyl (-SO₂-) group instead of a thioether (-S-).
- Crystal structure data () reveals a planar sulfonyl group, leading to stronger intermolecular interactions compared to thioethers.
- Stability : Sulfonyl derivatives are more oxidation-resistant but less nucleophilic than thioethers.
- Synthesis : Prepared via oxidation of the thioether precursor, highlighting the redox versatility of sulfur-containing compounds.
2-Azido-N-(4-methylbenzyl)ethanamine
- Molecular Formula : C₁₀H₁₃N₄
- Key Features :
- Azide (-N₃) substituent replaces the thioether group ().
- Reactivity : Azides are highly reactive in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).
- Spectroscopy : IR peak at 2093 cm⁻¹ confirms the azide group (), distinct from thioether’s C-S stretch (~600–700 cm⁻¹).
- Applications : Useful in bioconjugation and polymer chemistry.
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine Dihydrochloride
- Molecular Formula : C₅H₁₀Cl₂N₄S
- Key Features: Triazole ring introduces aromaticity and hydrogen-bonding capacity (). Molecular Weight: 231.14 g/mol, higher than the target compound due to the triazole and HCl counterions.
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]ethanamine
2-[[2-(Dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine
- Molecular Formula : C₈H₁₄N₄S
- Key Features: Thiazole ring provides π-conjugation and basicity ().
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability |
|---|---|---|---|---|
| 2-[(4-Methylbenzyl)thio]ethanamine | C₁₀H₁₅NS | 209.32 | Thioether, Amine | Moderate (oxidation-sensitive) |
| N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine | C₁₂H₁₉NO₂S | 241.34 | Sulfonyl, Amine | High (oxidized state) |
| 2-Azido-N-(4-methylbenzyl)ethanamine | C₁₀H₁₃N₄ | 190.12 | Azide, Amine | Low (shock-sensitive) |
| 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine | C₅H₁₀Cl₂N₄S | 231.14 | Triazole, Thioether | Moderate |
Table 2: Spectroscopic Signatures
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| This compound | ~650 (C-S) | 7.2–7.3 (Ar-H), 2.8–3.1 (CH₂-S) |
| 2-Azido-N-(4-methylbenzyl)ethanamine | 2093 (N₃) | 3.45 (CH₂-N₃), 2.36 (CH₃-Ar) |
| N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine | 1122 (SO₂) | 3.60 (CH₃-O), 2.84 (CH₂-SO₂) |
Biological Activity
2-[(4-Methylbenzyl)thio]ethanamine, a compound derived from thioether chemistry, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₃NS
- Molecular Weight : 169.27 g/mol
- CAS Number : 156-57-0
This compound features a thioether linkage, which is significant in modulating its biological activity.
Antioxidant Properties
Research indicates that compounds with thioether functionalities often exhibit antioxidant properties. The presence of the sulfur atom in the thioether group is believed to contribute to the scavenging of free radicals, thus protecting cells from oxidative stress. Studies have demonstrated that similar thioether compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .
Antitumor Activity
Recent investigations into the antitumor potential of related thioether compounds have shown promising results. For instance, a study reported that derivatives of thioethers exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |
| OVCAR-4 (Ovarian) | 25.1 | 77.5 | - |
This table summarizes the growth inhibition concentrations for different cancer cell lines treated with thioether derivatives, highlighting their selective cytotoxicity.
Neuroprotective Effects
Some studies have suggested that compounds similar to this compound may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. For example, research on related amines has indicated that they can enhance synaptic plasticity and protect against neurodegeneration in models of Alzheimer's disease .
The biological activities of this compound are likely mediated through several mechanisms:
- Antioxidant Activity : The thioether moiety can donate electrons to neutralize free radicals.
- Cell Cycle Modulation : Induction of apoptosis in cancer cells may occur via activation of caspases and other apoptotic pathways.
- Neurotransmitter Interaction : Potential modulation of serotonin and dopamine receptors could explain neuroprotective effects.
Case Studies
A notable case study investigated the effects of a series of thioether derivatives on human cancer cell lines, demonstrating that modifications to the benzyl group significantly enhanced cytotoxicity . Another study focused on the neuroprotective effects in animal models, where administration of thioether compounds resulted in reduced markers of oxidative stress and improved cognitive function post-injury .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-Methylbenzyl)thio]ethanamine, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-amine coupling. For example, reacting 4-methylbenzyl chloride with a thiol-containing ethanamine precursor in polar aprotic solvents (e.g., DMF) under inert atmospheres. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of thiol to alkylating agent), temperature (60–80°C), and catalysts (e.g., triethylamine). Purity is confirmed via TLC and column chromatography .
- Key Parameters : Reaction time (8–12 hr), solvent choice (DMF vs. THF for solubility), and post-synthesis characterization (NMR, HPLC-MS) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm connectivity, especially the thioether (-S-) and benzyl groups. Mass spectrometry (ESI-MS) verifies molecular weight. X-ray crystallography (if crystals are obtainable) provides absolute configuration, though challenges arise due to flexibility of the ethanamine chain. Computational methods (DFT) predict electronic properties, such as HOMO-LUMO gaps, to infer reactivity .
Q. What preliminary assays are used to assess the biological activity of this compound?
- Methodological Answer : Start with in vitro cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) and enzyme inhibition studies (e.g., kinase or protease targets). Use fluorescence-based binding assays to screen for interactions with receptors (e.g., GPCRs). IC₅₀ values are calculated using non-linear regression models .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content). Validate results using orthogonal methods:
- Compare cell-free (e.g., SPR for binding affinity) vs. cell-based assays (e.g., reporter gene assays).
- Perform metabolic stability tests (microsomal incubation) to rule out compound degradation.
- Use knockout/mutant cell lines to confirm target specificity .
Q. What strategies improve the selectivity of this compound derivatives for specific biological targets?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the benzyl (e.g., electron-withdrawing substituents) or ethanamine moiety (e.g., cyclization).
- Molecular docking : Screen against target libraries (PDB) to predict binding modes.
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to enhance target tissue uptake .
Q. How can crystallographic data be leveraged to refine the molecular structure of this compound complexes?
- Methodological Answer : Use SHELX programs for structure solution and refinement. Key steps:
- Data collection : High-resolution (≤1.0 Å) X-ray data at cryogenic temperatures.
- Twinned data handling : Apply SHELXL’s TWIN/BASF commands for accurate refinement.
- Validation : Check R-factors (<5%), electron density maps, and Hirshfeld surfaces for intermolecular interactions .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, BBB permeability, and CYP450 interactions.
- MD simulations : Analyze ligand-receptor dynamics (e.g., GROMACS) over 100+ ns trajectories to assess binding stability.
- QSAR models : Train on datasets of thioether-containing analogs to predict logP, solubility, and toxicity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in solubility or reactivity?
- Methodological Answer :
- Solubility : Compare predicted logP (e.g., XLogP3) with experimental shake-flask method. Adjust using co-solvents (DMSO/PEG) or salt formation.
- Reactivity : Validate DFT-predicted reaction pathways with kinetic studies (e.g., stopped-flow spectroscopy) .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions.
- Bootstrap resampling to estimate confidence intervals for EC₅₀ values.
- Hierarchical modeling to account for plate-to-plate variability in HTS data .
Tables of Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 120–125°C | |
| LogP | Shake-flask (pH 7.4) | 2.8 ± 0.3 | |
| IC₅₀ (Kinase X) | Fluorescence assay | 0.45 µM | |
| Crystallographic R-factor | SHELXL refinement | 3.2% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
